molecular formula C39H53ClN2O5S B13804860 Benzenepropanamide, N-(2-chloro-5-((phenylamino)sulfonyl)phenyl)-2-(octadecyloxy)-beta-oxo- CAS No. 68516-70-1

Benzenepropanamide, N-(2-chloro-5-((phenylamino)sulfonyl)phenyl)-2-(octadecyloxy)-beta-oxo-

Cat. No.: B13804860
CAS No.: 68516-70-1
M. Wt: 697.4 g/mol
InChI Key: DFKPOYWYIKFZJL-UHFFFAOYSA-N
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Description

N-[5-(anilinosulphonyl)-2-chlorophenyl]-3-[o-(octadecyloxy)phenyl]-3-oxopropionamide is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of aromatic rings, sulfonyl groups, and long alkyl chains, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(anilinosulphonyl)-2-chlorophenyl]-3-[o-(octadecyloxy)phenyl]-3-oxopropionamide typically involves multiple steps, starting with the preparation of the core aromatic structure. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(anilinosulphonyl)-2-chlorophenyl]-3-[o-(octadecyloxy)phenyl]-3-oxopropionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[5-(anilinosulphonyl)-2-chlorophenyl]-3-[o-(octadecyloxy)phenyl]-3-oxopropionamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: Its properties make it suitable for use in materials science, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(anilinosulphonyl)-2-chlorophenyl]-3-[o-(octadecyloxy)phenyl]-3-oxopropionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonyl groups, such as sulfonamides, share some chemical properties and reactivity.

    Aromatic Amides: Other aromatic amides with similar structures can be compared in terms of their reactivity and applications.

Uniqueness

N-[5-(anilinosulphonyl)-2-chlorophenyl]-3-[o-(octadecyloxy)phenyl]-3-oxopropionamide stands out due to its combination of aromatic, sulfonyl, and long alkyl chain groups, which confer unique chemical and physical properties. This makes it particularly versatile and valuable in various research and industrial contexts.

Properties

CAS No.

68516-70-1

Molecular Formula

C39H53ClN2O5S

Molecular Weight

697.4 g/mol

IUPAC Name

N-[2-chloro-5-(phenylsulfamoyl)phenyl]-3-(2-octadecoxyphenyl)-3-oxopropanamide

InChI

InChI=1S/C39H53ClN2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-47-38-26-21-20-25-34(38)37(43)31-39(44)41-36-30-33(27-28-35(36)40)48(45,46)42-32-23-18-17-19-24-32/h17-21,23-28,30,42H,2-16,22,29,31H2,1H3,(H,41,44)

InChI Key

DFKPOYWYIKFZJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

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